molecular formula C13H11N5O4 B14734526 1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide CAS No. 4932-11-0

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide

Cat. No.: B14734526
CAS No.: 4932-11-0
M. Wt: 301.26 g/mol
InChI Key: NGLVIOYBRQNJLC-VOMDNODZSA-N
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Description

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group and a nitrofurfurylidene group attached to a carbohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can be synthesized through a condensation reaction between benzaldehyde and 5-nitrofurfuraldehyde with carbohydrazide as the condensing agent. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Benzaldehyde+5-Nitrofurfuraldehyde+CarbohydrazideThis compound\text{Benzaldehyde} + \text{5-Nitrofurfuraldehyde} + \text{Carbohydrazide} \rightarrow \text{this compound} Benzaldehyde+5-Nitrofurfuraldehyde+Carbohydrazide→this compound

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry:

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine:

The compound’s potential therapeutic properties are being explored, particularly its role as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Industry:

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.

Comparison with Similar Compounds

  • 1-Benzylidene-5-(5-nitrofurfurylidene)semicarbazide
  • 1-Benzylidene-5-(5-nitrofurfurylidene)thiosemicarbazide
  • 1-Benzylidene-5-(5-nitrofurfurylidene)hydrazine

Comparison:

1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it suitable for specific applications where others may not be as effective.

Properties

CAS No.

4932-11-0

Molecular Formula

C13H11N5O4

Molecular Weight

301.26 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C13H11N5O4/c19-13(16-14-8-10-4-2-1-3-5-10)17-15-9-11-6-7-12(22-11)18(20)21/h1-9H,(H2,16,17,19)/b14-8+,15-9+

InChI Key

NGLVIOYBRQNJLC-VOMDNODZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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